7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione
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Overview
Description
7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione is a complex organic compound with the molecular formula C17H12O2S. This compound is known for its unique structure, which includes a fused benzofuran and chromene ring system with a thione group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and advanced purification techniques to maintain the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .
Scientific Research Applications
7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione has several applications in scientific research:
Chemistry: It is used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. These interactions could involve binding to enzymes or receptors, leading to modulation of biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Isopimpinellin: A compound with a similar fused ring system but different functional groups.
Bergapten: Another furocoumarin derivative with distinct biological properties.
5,8-Dimethoxypsoralen: Shares structural similarities but differs in its chemical reactivity and applications
Uniqueness
What sets 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione apart is its unique combination of a thione group with the fused benzofuran and chromene rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H12O2S |
---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
7,10-dimethyl-[1]benzofuro[6,5-c]isochromene-5-thione |
InChI |
InChI=1S/C17H12O2S/c1-9-8-18-15-10(2)16-14(7-13(9)15)11-5-3-4-6-12(11)17(20)19-16/h3-8H,1-2H3 |
InChI Key |
HXWKSPWEYUIQNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C4=CC=CC=C4C(=S)O3)C |
Origin of Product |
United States |
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